![molecular formula C13H14N2O2 B1416595 3-(4-Morpholinophenyl)-3-oxopropanenitrile CAS No. 887591-40-4](/img/structure/B1416595.png)
3-(4-Morpholinophenyl)-3-oxopropanenitrile
Overview
Description
3-(4-Morpholinophenyl)-3-oxopropanenitrile, also known as MOPN, is a chemical compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for a variety of experiments, from biochemical and physiological studies to drug development and testing. In
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their diverse pharmacological properties . The morpholine ring, in particular, is a common feature in many pharmaceuticals, offering a range of interactions with biological targets.
Antibacterial Agents
Research indicates that derivatives of 3-(4-Morpholinophenyl)-3-oxopropanenitrile exhibit significant antibacterial activity . These derivatives can be synthesized and screened against various bacterial strains, contributing to the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Enzyme Inhibition
Molecular docking studies suggest that certain derivatives can act as enzyme inhibitors . This is particularly relevant for targeting enzymes like DNA Gyrase, which is crucial for bacterial DNA replication. Inhibitors based on this compound could lead to new treatments for bacterial infections.
Organic Synthesis
3-(4-Morpholinophenyl)-3-oxopropanenitrile can be used in organic synthesis to introduce morpholine functionality into other compounds . This is valuable for creating molecules with specific properties, such as increased solubility or improved pharmacokinetics.
Mechanism of Action
Target of action
The compound contains a morpholine ring, which is a common feature in many bioactive molecules. Morpholine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site or allosteric site. The presence of the nitrile group could potentially allow for covalent interactions with certain targets .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Morpholine derivatives have been involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence its absorption, distribution, metabolism, and excretion (ADME). For instance, the compound’s lipophilicity (Log Po/w) is predicted to be 2.59, suggesting it might have good membrane permeability .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound is a component of MOPS buffer, which is used in biochemical studies and has a usable pH range of 6.5 – 7.9 .
properties
IUPAC Name |
3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-6-5-13(16)11-1-3-12(4-2-11)15-7-9-17-10-8-15/h1-4H,5,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOOGLCCLWWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653897 | |
Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887591-40-4 | |
Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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